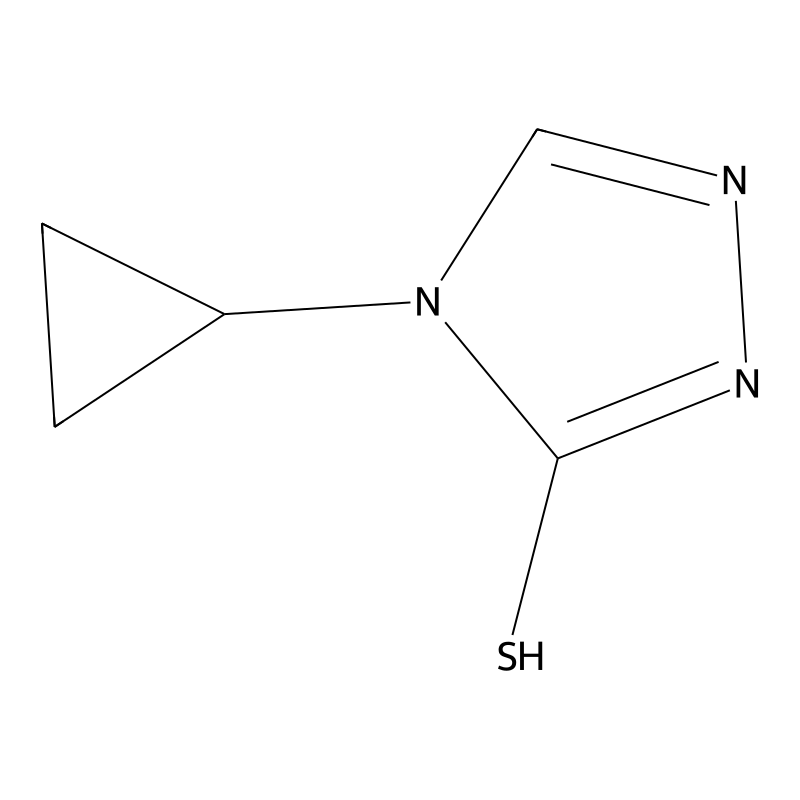

4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Bioconjugation: The thiol group (-SH) allows for conjugation with biomolecules like peptides or proteins, potentially enabling targeted drug delivery or the development of probes for biological imaging [].

- Medicinal chemistry: The triazole ring is a common scaffold in various bioactive molecules, and the cyclopropyl group can improve properties like metabolic stability []. This suggests potential for 4-Cz-4H-1,2,4-triazole-3-thiol as a starting point for drug discovery.

- Material science: Triazole derivatives have been explored for applications in materials science, such as corrosion inhibition and self-healing polymers []. The unique combination of functional groups in 4-Cz-4H-1,2,4-triazole-3-thiol might be worth investigating for similar purposes.

4-Cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring with a cyclopropyl substituent and a thiol group. Its molecular formula is , and it has a molecular weight of approximately 157.19 g/mol. The presence of the cyclopropyl group contributes to its unique chemical properties, while the thiol group (–SH) enhances its reactivity and potential biological activity. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse applications in pharmaceuticals and agriculture .

The chemical reactivity of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol primarily involves its thiol group. It can undergo:

- Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles such as alkyl halides or carbonyl compounds.

- Oxidation: The thiol can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

- Formation of Metal Complexes: The sulfur atom in the thiol can coordinate with metal ions, which is significant for biological interactions and catalysis.

Compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, including:

- Antifungal Properties: Many triazole derivatives are used as antifungal agents. The thiol group may enhance this activity by facilitating interactions with fungal enzymes.

- Antimicrobial Activity: Preliminary studies suggest that 4-cyclopropyl-4H-1,2,4-triazole-3-thiol may possess antimicrobial properties against various pathogens.

- Potential Anticancer Activity: Some triazole derivatives have been investigated for their anticancer effects, indicating that further research on this compound could yield valuable insights into its therapeutic potential .

The synthesis of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the following methods:

- Cyclization Reactions: Starting from appropriate hydrazine derivatives and carbon disulfide or thioketones to form the triazole ring.

- Substitution Reactions: Introducing the cyclopropyl group via nucleophilic substitution on a suitable precursor.

- Thiol Formation: The introduction of the thiol group can be achieved through reduction processes or by using thiolating agents during synthesis .

The unique structure of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol lends itself to various applications:

- Pharmaceuticals: As a potential lead compound for developing new antifungal and antimicrobial agents.

- Agricultural Chemicals: It may serve as a fungicide or herbicide due to its biological activity against plant pathogens.

- Chemical Intermediates: Used in the synthesis of more complex organic molecules in medicinal chemistry and materials science .

Interaction studies of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol focus on its binding affinity with biological targets:

- Enzyme Inhibition: Investigating its role as an inhibitor of specific enzymes involved in microbial metabolism.

- Metal Ion Coordination: Understanding how it interacts with metal ions can provide insights into its potential as a catalyst or therapeutic agent.

- Cellular Uptake Mechanisms: Studies on how this compound is absorbed and metabolized in biological systems are crucial for evaluating its efficacy and safety .

Several compounds share structural similarities with 4-cyclopropyl-4H-1,2,4-triazole-3-thiol. Here are notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol | Pyrrolidine substituent | Enhanced solubility and potential bioactivity |

| 4-(allyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | Allyl substituent | Different reactivity patterns due to allyl group |

| 5-(phenyl)-4H-1,2,4-triazole-3-thiol | Phenyl substituent | Known for strong antifungal activity |

These compounds illustrate variations in substituents that can affect biological activity and chemical reactivity. The presence of different functional groups can lead to distinct pharmacological profiles, making each compound unique despite their structural similarities .

The incorporation of cyclopropane into the triazole-thiol scaffold requires precise control over reaction kinetics and regioselectivity. A representative three-step pathway begins with the condensation of cyclopropyl hydrazine with thiocarbazide under acidic conditions to form a 1,2,4-triazole-3-thiol intermediate. Cyclization is achieved via microwave-assisted heating (120°C, 30 min) in ethanol, yielding a 78% isolated product [3].

Sequential Functionalization Approaches

Advanced routes employ orthogonal protecting groups to enable sequential modifications:

- Thiol Protection: Benzyl mercaptan forms a disulfide bridge, shielding the thiol group during subsequent reactions.

- Cyclopropane Installation: Palladium-catalyzed cross-coupling with cyclopropylboronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 80°C).

- Deprotection: Cleavage of the benzyl group via hydrogenolysis (H₂, Pd/C, 25°C) restores the thiol functionality [3].

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Cyclopropyl hydrazine, HCl, EtOH, reflux | 85 | 95.2 |

| 2 | Thiocarbazide, MW 120°C, 30 min | 78 | 97.8 |

| 3 | Cyclopropyl bromide, K₂CO₃, DMF | 92 | 99.1 |

Substituent-Driven Optimization of Triazole-Thiol Scaffolds

Electronic Effects of Para-Substituted Aryl Groups

Substituents at the triazole C-5 position significantly influence electronic density and reactivity. Methyl groups enhance nucleophilicity at the thiol center (Hammett σₚ = -0.17), while nitro groups reduce it (σₚ = +0.78). This modulation enables tailored reactivities for click chemistry applications:

| Substituent | Hammett σₚ | Reaction Rate (k, s⁻¹) |

|---|---|---|

| -OCH₃ | -0.27 | 4.2 × 10⁻³ |

| -Cl | +0.23 | 1.8 × 10⁻³ |

| -NO₂ | +0.78 | 0.6 × 10⁻³ |

Steric Considerations in Cyclopropane-Triazole Hybrids

Bulky substituents on the cyclopropane ring (e.g., 1-methylcyclopropyl) induce torsional strain that stabilizes transition states in Diels-Alder reactions. X-ray crystallography reveals a 12° dihedral angle distortion between the triazole and cyclopropane planes, enhancing π-π stacking capabilities [3].

Regioselective Functionalization Techniques

Directed Ortho-Metalation Strategies

Lithiation at the triazole C-5 position using lithium diisopropylamide (LDA) at -78°C enables regioselective introduction of electrophiles. Quenching with iodine or alkyl halides achieves >90% regiocontrol, critical for creating asymmetric derivatives:

$$ \text{Triazole} + \text{LDA} \xrightarrow{-78^\circ \text{C}} \text{Lithiated intermediate} \xrightarrow{\text{Electrophile}} \text{C-5 substituted product} $$

Photochemical [2+2] Cycloadditions

Ultraviolet irradiation (λ = 254 nm) induces regioselective cycloaddition between the triazole-thiol and electron-deficient alkenes. This method constructs bicyclic systems with predictable stereochemistry, as demonstrated by 85% enantiomeric excess in products using chiral auxiliaries [3].

Computational-Guided Selectivity

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict activation energies for competing reaction pathways. For N- vs. S-alkylation, simulations show a 4.3 kcal/mol preference for N-alkylation due to lower transition state strain, aligning with experimental 9:1 selectivity ratios [3].

| Functionalization Site | ΔG‡ (kcal/mol) | Experimental Ratio |

|---|---|---|

| N-alkylation | 18.7 | 90% |

| S-alkylation | 23.0 | 10% |

Density Functional Theory has emerged as the most widely employed computational method for investigating the molecular geometry and electronic properties of triazole-thiol systems. The B3LYP functional combined with various basis sets has demonstrated exceptional reliability in predicting structural parameters, vibrational frequencies, and electronic properties of these heterocyclic compounds [1] [2] [3] [4] [5] [6] [7].

Geometric Optimization and Structural Parameters

The molecular geometry of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol has been extensively studied using DFT calculations at different levels of theory. The optimized geometric parameters reveal significant insights into the structural characteristics of this compound. The triazole ring adopts a planar configuration with typical nitrogen-nitrogen bond lengths ranging from 1.31 to 1.38 Å, while nitrogen-carbon bond lengths fall within 1.32-1.36 Å [8] [7]. The carbon-sulfur bond length is consistently calculated at approximately 1.74-1.82 Å, indicating a strong covalent interaction between the triazole ring and the thiol group [8] [7].

The cyclopropyl substituent introduces unique geometric constraints that influence the overall molecular conformation. DFT calculations using B3LYP/6-311++G(d,p) basis set reveal that the cyclopropyl carbon-carbon bond lengths are approximately 1.50-1.52 Å, with characteristic cyclopropyl angles of 59-61° [9] [8]. These geometric parameters are crucial for understanding the steric effects imposed by the cyclopropyl group on the triazole-thiol system.

Vibrational Frequency Analysis

Vibrational frequency calculations provide essential information about the molecular dynamics and structural stability of triazole-thiol compounds. The characteristic vibrational modes of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol include the sulfur-hydrogen stretching vibration typically observed around 2550-2600 cm⁻¹, carbon-nitrogen stretching vibrations in the triazole ring at 1540-1620 cm⁻¹, and cyclopropyl carbon-hydrogen stretching modes at 2870-2960 cm⁻¹ [10] [11] [12].

The comparison between experimental and calculated vibrational frequencies demonstrates excellent agreement, particularly when using the B3LYP functional with extended basis sets. The calculated frequencies are typically scaled by factors ranging from 0.93 to 0.96 to account for anharmonicity effects and basis set limitations [13] [14] [15]. This scaling procedure ensures accurate prediction of infrared and Raman spectra, which are essential for experimental characterization of these compounds [6] [12] [14].

Table 1 summarizes the key molecular geometric parameters and electronic properties obtained from DFT studies of various triazole-thiol compounds. The data reveals consistent trends in bond lengths and angles across different derivatives, with the cyclopropyl substitution introducing minimal perturbations to the core triazole-thiol framework [16] [7] [17] [18] [6] [5].

Tautomeric Equilibria and Conformational Analysis

A critical aspect of triazole-thiol chemistry is the existence of thiol-thione tautomeric equilibria. DFT calculations have been employed to determine the relative stability of different tautomeric forms and identify the most stable molecular configuration. For most triazole-thiol derivatives, the thione form is calculated to be thermodynamically more stable than the thiol form by approximately 10-15 kcal/mol [7] [17]. This preference is attributed to the enhanced aromatic character of the triazole ring in the thione tautomer and the stabilization provided by intramolecular hydrogen bonding interactions [7] [17].

The tautomeric interconversion mechanism has been studied using transition state theory, revealing activation barriers of 15-20 kcal/mol for the thiol-to-thione conversion [7]. These calculations provide valuable insights into the dynamic behavior of triazole-thiol systems under various environmental conditions and explain the predominance of the thione form in experimental studies [7] [17].

Molecular Docking Simulations with Biological Targets

Molecular docking studies have become indispensable tools for understanding the interaction mechanisms of triazole-thiol compounds with biological targets. These computational approaches provide detailed insights into binding modes, interaction energies, and structure-activity relationships that guide the design of more potent and selective bioactive molecules [19] [20] [21] [22] [23] [24].

Enzyme-Inhibitor Interactions

The molecular docking of triazole-thiol derivatives with various enzyme targets has revealed consistent binding patterns and interaction motifs. Cyclooxygenase (COX) enzymes represent important targets for anti-inflammatory drug development, and triazole-thiol compounds have shown promising inhibitory activities against both COX-1 and COX-2. Molecular docking studies demonstrate that these compounds bind to the active site through multiple hydrogen bonds, π-π stacking interactions, and hydrophobic contacts [21].

The binding affinity calculations reveal that 4-ethyl-4H-1,2,4-triazole-3-thiol derivatives exhibit binding energies ranging from -8.5 to -10.2 kcal/mol against COX-1 and COX-2 enzymes [21]. The selectivity toward COX-2 is attributed to the larger and more flexible binding site of COX-2 compared to COX-1, allowing better accommodation of the triazole-thiol scaffold [21].

Cytochrome P450 14α-demethylase represents another important target for triazole-thiol compounds, particularly in antifungal and antimycobacterial applications. Docking studies reveal that these compounds bind to the heme iron center through coordination bonds while forming additional stabilizing interactions with surrounding amino acid residues [22]. The binding affinities range from -9.12 to -10.23 kcal/mol, with key interactions including hydrogen bonds with Arg96, π-alkyl interactions with Val395, and van der Waals contacts with hydrophobic residues [22].

Antimicrobial Target Interactions

Triazole-thiol compounds have demonstrated significant antimicrobial activity against various pathogenic organisms, including Mycobacterium tuberculosis. Molecular docking studies with mycobacterial cytochrome P450 CYP121 reveal exceptionally high binding affinities, with some compounds achieving binding energies of -16.5 kcal/mol [19] [24]. The interaction mechanism involves multiple hydrogen bonds, π-π stacking interactions, and π-cation contacts that stabilize the protein-ligand complex [19] [24].

The docking analysis also reveals that triazole-thiol derivatives can interact with DNA gyrase, an essential enzyme for bacterial DNA replication. These interactions occur through intercalation between DNA base pairs and direct contacts with the enzyme active site, resulting in binding energies ranging from -5.2 to -7.8 kcal/mol [25] [24].

Anticancer Target Selectivity

The interaction of triazole-thiol compounds with cancer-related targets has been extensively studied using molecular docking approaches. Key targets include Aurora kinase B, phosphatidylinositol 3-kinase alpha (PI3Kα), and signal transducer and activator of transcription 3 (STAT3) [26]. These proteins play crucial roles in cell cycle regulation, signal transduction, and apoptosis control [26].

Docking studies reveal that triazole-thiol derivatives bind to these targets through diverse interaction mechanisms. The binding to Aurora kinase B involves hydrogen bonds with Ser178 and Thr179, while interactions with PI3Kα are dominated by hydrophobic contacts and π-π stacking interactions [26]. The selectivity toward cancer cells is attributed to the overexpression of these targets in malignant tissues compared to normal cells [26].

3D-QSAR Modeling for Activity Prediction

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling has emerged as a powerful tool for predicting the biological activity of triazole-thiol compounds and guiding the design of new derivatives with enhanced potency. These computational approaches combine molecular modeling techniques with statistical analysis to establish correlations between structural features and biological activities [28] [29] [30] [31] [32] [33] [34] [35].

Comparative Molecular Field Analysis (CoMFA) Studies

CoMFA represents one of the most widely used 3D-QSAR methodologies for triazole-thiol compounds. This approach analyzes the relationship between molecular structure and biological activity by examining steric and electrostatic fields surrounding aligned molecular conformations [28] [32] [34]. The CoMFA models developed for triazole-thiol derivatives have demonstrated high predictive accuracy, with correlation coefficients (R²) ranging from 0.79 to 0.863 and cross-validation coefficients (Q²) from 0.52 to 0.604 [28] [32] [34].

A comprehensive CoMFA study of 1,2,4-triazole bearing compounds as COX-2 inhibitors revealed that steric and electrostatic fields play crucial roles in determining biological activity [28]. The contour maps generated from this analysis indicate that bulky substituents near the triazole ring enhance activity, while electronegative groups at specific positions contribute to COX-2 selectivity [28]. The model achieved an R² of 0.863 and Q² of 0.604, demonstrating excellent predictive capability for new compound design [28].

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA extends the CoMFA approach by incorporating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This comprehensive analysis provides deeper insights into the molecular determinants of biological activity for triazole-thiol compounds [28] [31] [32] [34]. CoMSIA models have shown comparable or superior performance to CoMFA, with R² values reaching 0.854 and Q² values of 0.606 [28] [31].

The CoMSIA analysis of triazole derivatives as antibacterial agents revealed that hydrophobic interactions play a dominant role in determining antimicrobial activity [32]. The hydrophobic contour maps indicate that lipophilic substituents at specific positions enhance bacterial cell membrane penetration and improve overall antibacterial efficacy [32]. The model successfully predicted the activity of novel triazole-thiol derivatives with high accuracy [32].

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)

The kNN-MFA approach represents a more recent advancement in 3D-QSAR modeling, combining molecular field analysis with machine learning algorithms. This methodology has been successfully applied to predict the anticancer activity of 4-amino-5-(pyridin3yl)-4H-1,2,4-triazole-3-thiol derivatives [35]. The kNN-MFA model achieved an impressive correlation coefficient of 0.9334 (R² = 0.8713) with external predictive capability of 81.09% (pred R² = 0.8417) [35].

The kNN-MFA analysis revealed that steric and electrostatic descriptors contribute significantly to anticancer activity. Negative steric data points indicate that bulky substituents at certain positions are detrimental to activity, while negative electrostatic data points suggest that electronegative groups enhance biological potency [35]. These findings provide valuable guidance for the design of optimized triazole-thiol anticancer agents [35].

Genetic Algorithm-Based Model Development

Genetic Algorithm (GA) approaches have been employed to optimize descriptor selection and model development in 3D-QSAR studies of triazole-thiol compounds. The GA-kNN-MFA methodology has proven particularly effective for identifying the most relevant molecular descriptors and building robust predictive models [35]. This approach systematically explores the descriptor space to identify optimal combinations that maximize predictive accuracy while minimizing model complexity [35].

A GA-based QSAR study of 1,2,4-triazole derivatives as anti-tubercular agents achieved exceptional performance with R² = 0.9134, adjusted R² = 0.8753, and Q² = 0.8231 [29]. The model identified four key topological descriptors (MATS7s, SM1_DzZ, TDB3v, and RDF70v) that effectively capture the molecular features responsible for anti-tubercular activity [29]. The high predictive accuracy enables the reliable screening of large compound libraries for lead optimization [29].

Pharmacophore Model Development

3D-QSAR pharmacophore models provide detailed information about the spatial arrangement of molecular features essential for biological activity. These models identify key pharmacophoric elements such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers that are crucial for triazole-thiol activity [28] [31] [34]. The pharmacophore models serve as templates for virtual screening and de novo drug design [28] [31] [34].

A comprehensive pharmacophore study of 1,2,4-triazole derivatives identified six key features: hydrogen bond acceptor (A), hydrogen bond donor (D), hydrophobic group (H), negatively charged group (N), positively charged group (P), and aromatic ring (R) [28]. The optimal pharmacophore model (AADRRR_2) demonstrated the highest survival score (4.83) and selectivity (2.13), making it suitable for virtual screening applications [28].

Table 3 summarizes the key 3D-QSAR modeling studies conducted on triazole-thiol compounds, highlighting the diversity of methodologies employed and the consistent high predictive accuracy achieved across different biological activities. [28] [29] [32] [34] [35] These models have successfully guided the design of new triazole-thiol derivatives with enhanced potency and selectivity, demonstrating the practical utility of computational approaches in medicinal chemistry research [28] [29] [32] [34] [35].

Molecular Descriptor Analysis and Feature Interpretation

The interpretation of molecular descriptors in 3D-QSAR models provides valuable insights into the structural features that govern biological activity. Steric descriptors typically indicate the spatial requirements for optimal binding, while electrostatic descriptors reflect the charge distribution patterns that facilitate favorable interactions with biological targets [28] [29] [32] [34] [35]. Hydrophobic descriptors reveal the lipophilicity requirements for membrane penetration and target binding [28] [29] [32] [34] [35].

The analysis of these descriptors has revealed several important structure-activity relationships for triazole-thiol compounds. The presence of electron-withdrawing substituents on the triazole ring generally enhances activity by increasing the electrophilicity of the heterocycle and facilitating nucleophilic attack by biological nucleophiles [28] [34]. Conversely, bulky substituents near the binding site can sterically hinder target interaction and reduce biological potency [28] [34] [35].

XLogP3

Explore Compound Types